rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate
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Overview
Description
rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate is a synthetic organic compound belonging to the class of isoindoles This compound is characterized by its octahydro-1H-isoindole core structure, which is a saturated bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of a precursor compound, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for hydrogenation and esterification processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ester position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and context.
Comparison with Similar Compounds
- rac-methyl (3aR,7aR)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
- rac-methyl (3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
Comparison: rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate is unique due to its isoindole core structure, which imparts distinct chemical properties compared to the pyrrole and pyridine analogs
Properties
CAS No. |
2379905-32-3 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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